molecular formula C25H26N2OS B4800519 2-(Hexylsulfanyl)-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

2-(Hexylsulfanyl)-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

Cat. No.: B4800519
M. Wt: 402.6 g/mol
InChI Key: HIXHHTMKYDYVSC-UHFFFAOYSA-N
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Description

2-(Hexylsulfanyl)-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexylsulfanyl)-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Hexylsulfanyl Group: This step involves the substitution of a hydrogen atom on the pyridine ring with a hexylsulfanyl group, often using a thiol reagent under specific conditions.

    Addition of the Methoxyphenyl and Phenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Carbonitrile Group: This is typically achieved through a nucleophilic substitution reaction using a suitable nitrile source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Hexylsulfanyl)-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, although specific biological activities would need to be investigated.

    Industry: It could be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Hexylsulfanyl)-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile would depend on its specific application. For example, if used as a drug, it would interact with molecular targets such as enzymes or receptors, potentially modulating their activity. The exact pathways involved would require detailed study through biochemical assays and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hexylsulfanyl)-4-(2-methoxyphenyl)pyridine
  • 4-(2-Methoxyphenyl)-6-phenylpyridine-3-carbonitrile
  • 2-(Hexylsulfanyl)-6-phenylpyridine-3-carbonitrile

Uniqueness

2-(Hexylsulfanyl)-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile is unique due to the combination of its functional groups, which may confer specific chemical reactivity and potential biological activity not seen in similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-hexylsulfanyl-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2OS/c1-3-4-5-11-16-29-25-22(18-26)21(20-14-9-10-15-24(20)28-2)17-23(27-25)19-12-7-6-8-13-19/h6-10,12-15,17H,3-5,11,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXHHTMKYDYVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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